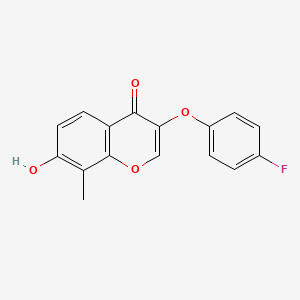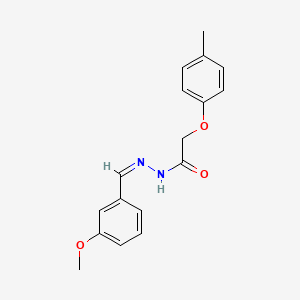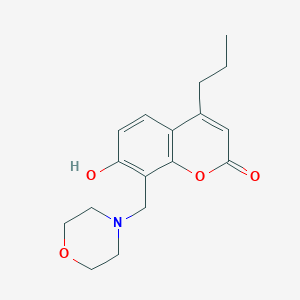
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in many cellular processes, including cell growth, proliferation, survival, and motility. LY294002 has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated in detail.
Aplicaciones Científicas De Investigación
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is used extensively in scientific research as a tool compound to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all isoforms of PI3K, making it a valuable tool for studying the PI3K signaling pathway. 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been used in a wide range of research areas, including cancer biology, immunology, neurobiology, and cardiovascular research. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, and it has been used to study the role of PI3K in T cell activation and differentiation. In neurobiology, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been used to investigate the role of PI3K in synaptic plasticity and memory formation, and in cardiovascular research, it has been used to study the effects of PI3K inhibition on cardiac function.
Mecanismo De Acción
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one inhibits PI3K by binding to the ATP-binding site of the enzyme. PI3K catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways, including the Akt/mTOR pathway. 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one blocks this process by preventing the formation of PIP3, thereby inhibiting Akt/mTOR signaling. 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has also been shown to inhibit other kinases, including DNA-PK and mTOR, although its effects on these enzymes are less potent than its effects on PI3K.
Biochemical and Physiological Effects
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been shown to inhibit cell growth and induce apoptosis by blocking PI3K/Akt signaling. In T cells, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one inhibits T cell activation and differentiation by blocking PI3K signaling. In neurons, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been shown to inhibit synaptic plasticity and memory formation by blocking PI3K/Akt signaling. In cardiovascular research, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been shown to inhibit cardiac hypertrophy and fibrosis by blocking PI3K signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is a valuable tool compound for studying the role of PI3K in various cellular processes. Its advantages include its potency and selectivity for PI3K, its ability to inhibit all isoforms of PI3K, and its well-characterized mechanism of action. However, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one also has some limitations for lab experiments. It has been shown to inhibit other kinases, including DNA-PK and mTOR, which may complicate the interpretation of experimental results. In addition, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.
Direcciones Futuras
Future research on 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is likely to focus on several areas. First, there is a need for more selective inhibitors of PI3K that do not inhibit other kinases, such as DNA-PK and mTOR. Second, there is a need for more water-soluble derivatives of 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one that can be used in aqueous solutions. Third, there is a need for more in vivo studies to investigate the effects of PI3K inhibition on various physiological processes, including cancer growth, immune function, and cardiovascular function. Finally, there is a need for more studies to investigate the potential therapeutic applications of PI3K inhibitors, including 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one, in various disease states.
Métodos De Síntesis
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one was first synthesized by Vlahos et al. in 1994 using a multi-step process. The synthesis involves the condensation of 4-propyl-2H-chromen-2-one with morpholine and formaldehyde to yield 8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one. This intermediate is then hydroxylated using potassium permanganate to yield 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one, which is the final product. Several modifications to the synthesis method have been reported in the literature, including the use of different reagents and solvents, but the basic strategy remains the same.
Propiedades
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-3-12-10-16(20)22-17-13(12)4-5-15(19)14(17)11-18-6-8-21-9-7-18/h4-5,10,19H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRGDLAYHXRZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




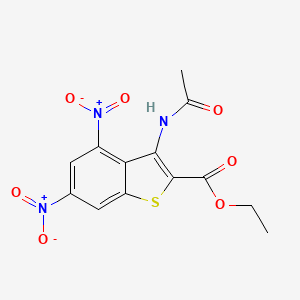
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
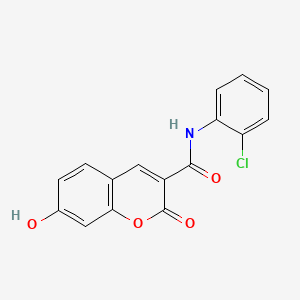

![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
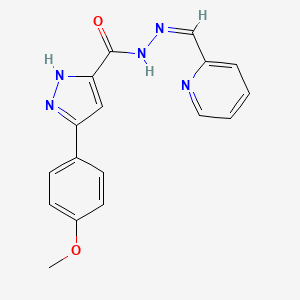
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
